molecular formula C27H27N3O2 B11410813 1-(2-ethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11410813
M. Wt: 425.5 g/mol
InChI Key: DSZVPFKPPARSLG-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of benzodiazole and pyrrolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of styrene derivatives with α-bromoalkyl esters and primary amines under photoinduced organocatalyzed conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ETHYLPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of benzodiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-2-20-10-6-8-14-24(20)30-19-21(18-26(30)31)27-28-23-13-7-9-15-25(23)29(27)16-17-32-22-11-4-3-5-12-22/h3-15,21H,2,16-19H2,1H3

InChI Key

DSZVPFKPPARSLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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